5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is a pyridine derivative. Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
The synthesis of pyridine compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Chloro-2-methoxypyridine, are as follows: it has a refractive index of n20/D 1.5260 (lit.), a boiling point of 181-182 °C (lit.), and a density of 1.193 g/mL at 25 °C (lit.) .
Scientific Research Applications
- Pyridine derivatives, including 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine, exhibit antimicrobial activity. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds may serve as potential agents in combating infections .
- Given the global health challenges posed by viruses (such as SARS-CoV-2), scientists have explored pyridine-based compounds for antiviral properties. The unique structure of 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine could make it a promising candidate for antiviral drug development .
- Pyridine compounds play a crucial role in medicinal chemistry. Researchers investigate their binding modes, interactions with specific proteins, and selectivity for target molecules. The presence of the pyridine nucleus, often combined with heterocycles, contributes to improved therapeutic properties .
- Pyridine’s poor basicity makes it useful for enhancing water solubility in drug molecules. Researchers modify pyridine derivatives to improve their solubility, which impacts bioavailability and pharmacokinetics .
- Scientists employ various synthetic routes to prepare pyridine compounds. These methods include Hantzsch synthesis, multicomponent reactions, and other innovative approaches. Understanding synthesis pathways is crucial for designing novel derivatives .
- Beyond antimicrobial and antiviral properties, pyridine derivatives find applications in diverse areas. These include antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities .
Antimicrobial Properties
Antiviral Activity
Medicinal Chemistry
Water Solubility Enhancement
Synthesis Methods
Pharmaceutical Applications
Mechanism of Action
While the specific mechanism of action for 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is not available, pyridine compounds are known to exhibit a wide range of pharmacological activities. The presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Safety and Hazards
Future Directions
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research. Pyridine compounds, due to their wide range of pharmacological activities, are being studied for their potential therapeutic properties .
properties
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGCFIVHSPVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.